Product packaging for ganglioside GD1b dilactone(Cat. No.:CAS No. 128907-30-2)

ganglioside GD1b dilactone

Cat. No.: B1178265
CAS No.: 128907-30-2
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Description

Ganglioside GD1b Dilactone is a lactonized derivative of the endogenous b-series ganglioside GD1b, characterized by an ester linkage formed between the carboxyl group of a sialic acid residue and a hydroxyl group of the adjacent galactose . This structural modification confers distinct biophysical properties and biological activity compared to its parent compound. Research indicates that GD1b Dilactone is not merely a synthetic product but is also formed metabolically in the brain, suggesting a potential role as a natural modulator of cell membrane functions . In experimental models, this compound has been shown to stably associate with crude membrane (P2) fractions from rat brain and differentially modulate the phosphorylation of specific membrane proteins (with molecular masses of 17, 20, 36, 41, and 44 kDa) when compared to GD1b . This highlights its value as a crucial tool for investigating ganglioside-dependent signaling pathways and the functional consequences of lactonization on neuronal membrane dynamics . As a complex glycosphingolipid, it is primarily used in neuroscience research to study axon-myelin stability, cell recognition, and the mechanisms of immune-mediated neuropathies where antibodies target disialosyl gangliosides . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

128907-30-2

Molecular Formula

C14H10F17IO

Synonyms

ganglioside GD1b dilactone

Origin of Product

United States

General Research Context of Ganglioside Gd1b Dilactone

Significance within Ganglioside Research Landscape

The significance of ganglioside GD1b dilactone lies in its distinct structure and potential biological functions, which differ from its parent compound, ganglioside GD1b. The formation of the dilactone structure, involving ester linkages with the carboxyl groups of the two sialic acid units, alters the molecule's conformation and hydrophobicity. nih.govunimi.it This structural change is believed to influence its interactions with other molecules and its role within the cell membrane. ontosight.aiunimi.it

Research suggests that alterations in ganglioside expression, including the formation of lactones, are associated with various physiological and pathological processes. ontosight.ai These include neurodevelopment, immune responses, and the progression of diseases such as neurodegenerative disorders and cancer. ontosight.ai The lactonization and de-lactonization of gangliosides like GD1b could represent a localized mechanism for triggering specific cellular events. unimi.it For instance, while GD1b can interact with and modulate the activity of certain proteins, GD1b-lactone may exhibit reduced or different activity. unimi.it This makes the study of GD1b dilactone crucial for a comprehensive understanding of ganglioside-mediated functions.

The presence of GD1b dilactone has been identified in the human brain, with its concentration reportedly increasing with age. nih.gov This observation suggests a potential role in the aging process and age-related neurological changes.

Overview of Foundational Discoveries Pertaining to Ganglioside Lactones

The journey to understanding ganglioside lactones began with the initial identification of gangliosides in the late 19th century. unimi.it However, the existence of naturally occurring ganglioside lactones was a more complex discovery. Early on, it was challenging to determine whether these lactones were genuine biological molecules or artifacts created during the extraction and analysis processes. unimi.itnih.gov

A significant breakthrough came with the development of improved analytical methods that allowed for the separation of lactone species from their parent gangliosides at an early stage of analysis. nih.gov In 1986, a new ganglioside with an inner ester linkage was isolated from adult human brain specimens and identified as a lactonic form of GD1b. nih.gov This was a pivotal moment, confirming the natural occurrence of GD1b lactone. nih.gov Subsequent research in the late 1980s further elucidated the structure and synthesis of GD1b dilactone, demonstrating that the lactone rings involve specific positions on the sialic acid and galactose residues. nih.gov

The discovery that ganglioside lactones were not just chemical curiosities but naturally occurring molecules present in vertebrate brains opened up new avenues of research. unimi.it Studies began to explore the conditions under which lactonization occurs, such as the influence of acidic pH, and the impact of this modification on the biological properties of gangliosides. unimi.it

Key Discovery Year Significance
First isolation and characterization of GD1b inner ester from adult human brain. nih.gov1986Confirmed the natural occurrence of GD1b lactone.
Synthesis and structural elucidation of GD1b dilactone. nih.gov1989Detailed the specific chemical linkages forming the dilactone structure.
Identification of naturally occurring ganglioside lactones in Minke whale brain. nih.gov1998Provided further evidence for the existence of ganglioside lactones in different species.

Methodological Challenges and Opportunities in Ganglioside Research

The study of gangliosides, including GD1b dilactone, is fraught with methodological challenges stemming from their complex structure and amphiphilic nature. unizg.hrnih.gov These molecules possess both a hydrophobic ceramide tail and a hydrophilic carbohydrate head, making their extraction, purification, and analysis demanding. unizg.hr

Challenges:

Structural Complexity and Isomerism: The vast diversity in the oligosaccharide chains and ceramide moieties of gangliosides presents a significant analytical hurdle. nih.gov Furthermore, the existence of isomers, including lactone forms, requires high-resolution techniques for accurate identification and separation. nih.gov

Extraction and Purification: The tendency of gangliosides to form mixed micelles with detergents used during isolation can complicate their purification. unizg.hr Traditional methods involve organic solvent extraction followed by chromatographic techniques. unizg.hr

Detection and Quantification: While techniques like high-performance thin-layer chromatography (HPTLC) are useful for assessing ganglioside composition, they have limitations in sensitivity and providing detailed structural information. nih.govnih.gov Colorimetric methods for assessing sialic acid levels also lack the sensitivity of more advanced techniques. mdpi.com

Spontaneous Lactonization: The potential for artificial lactonization of gangliosides under certain analytical conditions has historically been a major concern, requiring careful experimental design to study naturally occurring lactones. unimi.itnih.gov

Opportunities:

Mass Spectrometry (MS): The advent of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) has revolutionized ganglioside research. nih.govnih.gov These methods offer high specificity and sensitivity, enabling detailed structural characterization and quantification of gangliosides and their various forms, including lactones. nih.govoup.com

High-Resolution and Super-Resolution Microscopy: The use of specific monoclonal antibodies in conjunction with advanced microscopy techniques allows for the determination of the tissue and cellular distribution of specific gangliosides. unizg.hr

Development of Specific Probes: The creation of fluorescently-labeled ganglioside precursors, such as BODIPY-GM1, provides tools to visualize and study the localization of gangliosides within cellular membranes. unizg.hr

"Omics" Approaches: The field of "gangliosidomics" is emerging, utilizing high-throughput LC-MS methods to comprehensively profile the entire complement of gangliosides in a biological sample. nih.gov This approach holds immense promise for identifying changes in ganglioside expression, including lactone formation, in various physiological and disease states.

The ongoing development of these sophisticated analytical tools will undoubtedly continue to unravel the complexities of this compound and its role in cellular biology.

Advanced Analytical and Structural Elucidation Methodologies

Spectroscopic Methods for Conformational Analysis of Ganglioside GD1b Dilactone

Spectroscopic techniques are pivotal in elucidating the three-dimensional structure and dynamic properties of this compound in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of gangliosides. Through various NMR experiments, including one-dimensional proton (¹H) NMR and two-dimensional techniques, researchers can gain insights into the conformation of the oligosaccharide chain and the ceramide portion of the molecule.

Studies have shown that the lactonization of ganglioside GD1b induces significant conformational changes. nih.gov In its native form, the tetrasaccharide of GD1b exhibits a circular arrangement. nih.gov However, upon lactonization, the trisaccharide GalNAc-[Neu5Ac-]Gal forms a more rigid, circular structure. nih.govunimi.it This rigidity is attributed to strong inter-residue contacts, specifically between proton 8 of the inner N-acetylneuraminic acid (Neu5Ac) and protons 1 and 5 of N-acetylgalactosamine (GalNAc). unimi.it This conformational shift, brought about by the formation of the lactone ring, can dramatically alter the molecule's interactions with proteins and other cellular components. nih.gov

For the related ganglioside GD1a, ¹H-NMR spectroscopy has been instrumental in identifying the specific ester linkages in its dilactone derivative. It was determined that the lactone rings involve position 2 of each galactose residue. nih.gov

Table 1: Key NMR Findings on Ganglioside Lactonization
Ganglioside DerivativeKey Conformational FeatureNMR EvidenceReference
GD1b-lactoneRigid, circular arrangement of the trisaccharide GalNAc-[Neu5Ac-]GalStrong inter-residue contacts between H8 of inner Neu5Ac and H1/H5 of GalNAc unimi.it
GD1a-dilactoneLactone rings involve position 2 of each galactose residue¹H-NMR spectroscopy nih.gov

Circular Dichroism (CD) spectroscopy is a valuable technique for monitoring the lactonization process of gangliosides like GD1b. Lactonized gangliosides exhibit a strong Cotton effect, which can be observed through changes in ellipticity at specific wavelengths. nih.gov

The formation of the monolactone of GD1b can be followed by monitoring the change in ellipticity at 235 nm. nih.gov Studies have shown that the lactonization of GD1b is a pH-dependent process. At a pH of 3, the reaction proceeds towards equilibrium within 24 hours, with approximately 70% of the ganglioside becoming lactonized. nih.gov The rate constant for this reaction at pH 3 has been determined to be 0.08 h⁻¹. nih.gov In contrast, at a pH higher than 5.9, minimal lactonization (at most 0.6%) is observed within 30 hours. nih.gov The lactonization reaction is a first-order reaction with respect to both GD1b and H+ in its initial phase, but is later influenced by a backward reaction involving the hydrolysis of the lactone linkage. nih.gov

Table 2: pH Dependence of GD1b Lactonization as Monitored by CD Spectroscopy
pHExtent of Lactonization (after 24-30h)Rate Constant (at pH 3)Reference
3~70%0.08 h⁻¹ nih.gov
>5.9≤0.6%Not applicable nih.gov

Mass Spectrometry-Based Characterization in Glycolipidomics

Mass spectrometry has become an indispensable tool in the field of glycolipidomics, offering high sensitivity and detailed structural information for the analysis of complex ganglioside mixtures.

High-resolution mass spectrometry (HRMS) is crucial for distinguishing between ganglioside isomers, such as GD1a and GD1b, which differ only in the position of a sialic acid residue. chemrxiv.org The combination of liquid chromatography with HRMS provides a powerful platform for separating and identifying these closely related structures. mdpi.com For instance, a ZIC-HILIC column has been shown to effectively separate GD1a and GD1b isomers. mdpi.com

Advanced HRMS workflows, often coupled with reversed-phase liquid chromatography (RP-HRMSⁿ), allow for the annotation of gangliosides down to the molecular species level, providing enhanced structural information compared to traditional methods. nih.govacs.org These techniques can deconvolute numerous individual species under each ganglioside class-specific signal. nih.govacs.org

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of biomolecules, including gangliosides, directly in tissue sections. nih.govnih.gov Matrix-assisted laser desorption/ionization (MALDI) IMS, in particular, enables the untargeted spatial analysis of gangliosides. chemrxiv.orgnih.gov

By integrating trapped ion mobility spectrometry (TIMS) with MALDI IMS, researchers can achieve gas-phase separation of ganglioside isomers like GD1a and GD1b. chemrxiv.org This combined approach has been successfully used to map the unique spatial distributions of GD1a and GD1b in rat hippocampus and spinal cord tissue sections. chemrxiv.orgnih.gov IMS studies have revealed that GD1b is expressed in both the white and gray matter of the spinal cord. researchgate.net In the brain, GD1b has been identified as a major ganglioside component in the olfactory bulb and cerebellum. researchgate.net

It is important to note that a potential challenge with IMS is the partial loss of sialic acid during the ionization process, which can complicate the differentiation between ganglioside isomers. nih.gov

Tandem mass spectrometry (MS/MS and MSⁿ) techniques are essential for obtaining detailed structural information about gangliosides. nih.gov Collision-induced dissociation (CID) MS/MS experiments provide adequate information to characterize the number and positions of sialic acids, allowing for the differentiation of isomers like GD1a and GD1b in both negative- and positive-ion modes. nih.gov

In the analysis of anaplastic ganglioglioma tumor tissue, CID MS² of the [M-2H⁺]²⁻ ion confirmed the presence of the GD1b isomer. mdpi.com The detection of a disialo fragment at m/z 581.13 is a key indicator of the GD1b structure. mdpi.comirb.hr The development of multistage fragmentation (MSⁿ) capabilities, particularly with high-resolution instruments like orbital traps, has significantly advanced the in-depth characterization of gangliosides. nih.govnih.gov

Chromatographic Separations for Research-Grade Purity and Analysis

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC) in Ganglioside Analysis

Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) are foundational techniques for the separation, analysis, and purification of gangliosides from complex biological extracts. nih.govresearchgate.net These methods are valued for their simplicity, cost-effectiveness, and ability to provide a rapid overview of the ganglioside composition of a sample. nih.gov The separation principle relies on the differential partitioning of ganglioside species between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system).

The migration of gangliosides on a TLC/HPTLC plate is primarily influenced by the structure of their oligosaccharide headgroup, particularly the number of sialic acid residues, which imparts polarity.

Stationary Phase: HPTLC plates with a fine, uniform layer of silica gel are commonly used for enhanced resolution.

Mobile Phase: A typical solvent system consists of a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 0.25% aqueous KCl). jhu.edu The specific proportions of these solvents can be adjusted to optimize the separation of particular ganglioside classes. nih.gov

Detection: After development, the separated gangliosides are visualized using various staining reagents. Resorcinol-HCl is a classic and highly specific spray reagent that reacts with sialic acids to produce distinct blue-purple bands, allowing for the identification of sialoglycans like gangliosides. jhu.edu The detection limit for this method is in the picomole range. jhu.edu

While TLC/HPTLC does not provide the definitive chemical structure of the separated molecules, it offers valuable preliminary identification based on the chromatographic mobility (Rf value) of the bands compared to known standards. nih.govresearchgate.net This technique is an indispensable first step in glycolipid analysis and is widely used for assessing the purity of ganglioside fractions during multi-step purification protocols. researchgate.net Quantitative analysis can be performed by densitometry, measuring the intensity of the stained bands. acs.orgresearchgate.net

TechniquePrincipleCommon Solvent System (example)Detection MethodApplication in Ganglioside Analysis
TLC/HPTLC Differential partitioning between a polar stationary phase (silica) and a mobile phase.Chloroform/Methanol/0.25% aq. KCl (60:35:8 v/v/v) jhu.eduResorcinol-HCl spray (detects sialic acid) jhu.eduInitial profiling, purity assessment, and preparative separation of ganglioside mixtures. nih.govresearchgate.net

Direct Coupling of Chromatography with Mass Spectrometry (e.g., HPTLC-MALDI-MS)

To overcome the structural ambiguity of traditional TLC/HPTLC, direct coupling with mass spectrometry has been developed, creating a powerful two-dimensional analytical approach. The combination of HPTLC with Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (HPTLC-MALDI-MS) allows for the direct analysis and structural characterization of gangliosides from the TLC plate. researchgate.netacs.org

This hyphenated technique involves several key steps:

Separation: Gangliosides are first separated on an HPTLC plate as described previously.

Matrix Application: A suitable MALDI matrix (e.g., a liquid glycerol (B35011) matrix) is applied directly to the developed TLC plate. researchgate.netacs.orgacs.org The liquid matrix provides homogeneous wetting of the silica gel and facilitates a soft desorption/ionization process. researchgate.netacs.org

Mass Analysis: The plate is then introduced into the source of a MALDI mass spectrometer. A laser is rastered across the plate, desorbing and ionizing the separated ganglioside species directly from their respective bands for mass analysis, often using a high-accuracy orthogonal time-of-flight (oTOF) detector. acs.orgacs.org

The direct HPTLC-MALDI-MS coupling offers significant advantages. It combines the high separation efficiency of HPTLC for complex lipid mixtures with the high sensitivity and mass accuracy of MALDI-MS. acs.org This allows for the compositional mapping of ganglioside species, including the identification of major and minor components within a single chromatographic band. acs.orgacs.org The technique has been successfully applied to map complex ganglioside mixtures and identify individual molecular species from biological samples. nih.gov While challenges in quantification can exist due to matrix effects and background noise, methods have been developed to remove interfering substances from the TLC plate binders, improving the quality of the mass spectra obtained. nihon-u.ac.jp

StepDescriptionKey FeatureOutcome
1. HPTLC Separation Ganglioside mixtures are separated based on polarity on a silica plate.High-resolution separation of different ganglioside classes.Spatially resolved ganglioside bands.
2. Matrix Application A liquid MALDI matrix (e.g., glycerol) is applied to the plate. researchgate.netacs.orgHomogeneous sample preparation and soft ionization. acs.orgGangliosides are co-crystallized with the matrix, ready for MS analysis.
3. MALDI-MS Analysis A laser desorbs and ionizes molecules directly from the plate for mass detection. acs.orgHigh mass accuracy and sensitivity; spatial profiling is possible. acs.orgacs.orgMass spectra are generated for each band, allowing for molecular identification.

Molecular Mechanisms and Cellular Interactions in Model Systems

Modulation of Protein Phosphorylation and Kinase Activities by Ganglioside GD1b Dilactone

Protein phosphorylation is a fundamental mechanism for regulating cellular processes, and gangliosides have been shown to exert significant influence over this post-translational modification. The structural form of the ganglioside, specifically the presence or absence of a lactone ring, can determine the nature and extent of this modulation.

Studies utilizing rat brain membrane preparations have demonstrated that ganglioside GD1b and its lactone form, GD1b-lactone, modulate the phosphorylation of membrane proteins in distinct ways, even though both forms bind to the membranes to the same extent nih.gov. The association of these gangliosides with the P2 crude membrane fraction modifies the phosphorylation of several proteins in a dose-dependent manner nih.gov.

The effects of GD1b and GD1b-lactone on the phosphorylation of five specific proteins with apparent molecular masses of 17, 20, 36, 41, and 44 kDa were notably different nih.gov. After a short reaction time of 0.5 minutes, GD1b increased the phosphorylation of the 36, 41, and 44 kDa proteins, while decreasing the phosphorylation of the 17 and 20 kDa proteins nih.gov. In contrast, GD1b-lactone produced qualitatively similar, but significantly weaker, effects on the 44, 41, and 36 kDa proteins and had a negligible impact on the others at this time point nih.gov. After a longer reaction time of 15 minutes, only the 36 kDa protein showed stimulated phosphorylation by GD1b, with GD1b-lactone again exerting a much weaker effect nih.gov.

Table 1: Differential Effects of GD1b and GD1b-Lactone on Protein Phosphorylation in Rat Brain Membranes nih.gov
Protein (Molecular Mass)Effect of GD1b (0.5 min)Effect of GD1b-Lactone (0.5 min)Effect of GD1b (15 min)Effect of GD1b-Lactone (15 min)
17 kDaDecreasedNegligibleNot specifiedNot specified
20 kDaDecreasedNegligibleNot specifiedNot specified
36 kDaIncreasedSlightly IncreasedIncreasedSlightly Increased
41 kDaIncreasedSlightly IncreasedNot specifiedNot specified
44 kDaIncreasedSlightly IncreasedNot specifiedNot specified

Gangliosides can directly interact with and modulate the activity of protein kinases located in the plasma membrane nih.gov. While gangliosides like GT1b and GD1a are potent activators of a specific ganglioside-stimulated protein kinase, GD1b is noted to be a slightly less effective activator nih.gov.

A proposed mechanism suggests that the equilibrium between GD1b and its lactone form is a key modulator of membrane kinase activity researchgate.net. The formation of GD1b-lactone is thought to be facilitated by acidic microenvironments at the cell surface. These acidic conditions can be generated by the activity of the Na+/H+ pump, which itself can be activated by protein kinase C (PKC), directly linking a major signaling kinase to the structural modification of GD1b researchgate.net. This suggests a feedback loop where kinase activity can influence the local ganglioside structure, which in turn modulates phosphorylation events.

This compound in Cellular Signaling Pathways

As components of the cell membrane, gangliosides are involved in a multitude of signaling pathways that control fundamental cellular functions. They can influence receptor function, organize membrane domains, and thereby regulate pathways related to cell growth, differentiation, and response to external stimuli.

The expression patterns of gangliosides, including the b-series to which GD1b belongs, change significantly during physiological processes like cell growth and differentiation nih.gov. These changes are particularly evident during the development of the nervous system nih.gov.

In studies of embryonic chicken development, the expression of GD1b is specifically associated with "new-born" neurons that are beginning to migrate and extend neurites nih.gov. This specific expression pattern suggests a role for GD1b in the process of neuronal differentiation and the formation of neural networks nih.gov. Furthermore, preventing the expression of GD1b and other complex polysialogangliosides in cell culture models has been shown to simultaneously inhibit the differentiation of neuronal morphology, an effect that can be rescued by the addition of exogenous gangliosides nih.gov. This highlights the integral role of b-series gangliosides in neuronal development.

Gangliosides are critical for the formation and stability of specialized membrane microdomains known as lipid rafts researchgate.netresearchgate.netoup.com. These domains are enriched in sphingolipids and cholesterol and serve as platforms for organizing signaling molecules, thereby facilitating efficient signal transduction researchgate.netcreative-diagnostics.com. The unique amphiphilic character of gangliosides, with their large oligosaccharide headgroups and ceramide lipid tails, drives their segregation into these ordered domains researchgate.netoup.com.

The presence of gangliosides like GD1b and its lactone form within these rafts influences the physical properties of the membrane and the function of associated proteins researchgate.netnih.gov. By interacting laterally with other lipids and transmembrane proteins, gangliosides help to regulate the activity of receptors and ion channels that may be recruited to or excluded from these microdomains creative-diagnostics.comnih.gov. This organizational role is fundamental to their ability to modulate a wide array of cellular signaling events.

Gangliosides are known to modulate signaling from various receptor tyrosine kinases, including receptors for epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and nerve growth factor (NGF) nih.govnih.gov. The specific effect, whether inhibitory or enhancing, can depend on the ganglioside species, the cell type, and the specific receptor involved nih.gov.

In the context of neuronal cells, b-series gangliosides have been shown to interact with neurotrophin receptors. For instance, GD1b and GT1b can interact with the TrkA receptor, which is the high-affinity receptor for NGF researchgate.net. This interaction can positively regulate the malignant properties of neuronal cells even in the absence of the growth factor itself, suggesting that these gangliosides can directly influence receptor activity and downstream signaling pathways that are critical for neuronal function and survival researchgate.net.

Ligand-Receptor Binding and Molecular Recognition Studies in Model Systems

The intricate molecular architecture of this compound, particularly in comparison to its parent compound GD1b, plays a pivotal role in its interactions with other molecules. These interactions are fundamental to its biological functions and are a subject of intense scientific investigation. This section delves into the specific molecular mechanisms and cellular interactions of this compound, with a focus on its role as a receptor for bacterial toxins and the structure-activity relationships that govern its molecular binding capabilities.

Interactions with Bacterial Toxin Receptors in Model Systems

Ganglioside GD1b is a well-established receptor for several bacterial toxins, most notably tetanus and botulinum neurotoxins nih.govuonbi.ac.ke. These toxins recognize and bind to the oligosaccharide portion of GD1b on the surface of neuronal cells, initiating a cascade of events that leads to their pathological effects. The binding specificity of these toxins to different gangliosides is a critical determinant of their cellular targets and mechanisms of action.

While direct comparative binding studies of bacterial toxins to GD1b versus its dilactone form are not extensively detailed in the available literature, the profound conformational changes induced by lactonization strongly suggest a significant alteration in toxin recognition and binding. The formation of the intramolecular ester linkage in GD1b dilactone dramatically reshapes the three-dimensional structure of the carbohydrate headgroup nih.gov. This structural rearrangement would inevitably affect the accessibility and presentation of the very epitopes that bacterial toxins recognize.

For instance, tetanus toxin is known to interact with the terminal galactose and the disialosyl group of gangliosides of the G1b series nih.gov. Similarly, various serotypes of botulinum neurotoxin exhibit specific binding preferences for different gangliosides, including GD1b uonbi.ac.kenih.gov. Given that lactonization alters the spatial orientation of these sugar residues, it is highly probable that the binding affinity of these toxins to GD1b dilactone is substantially different from their affinity for GD1b. This alteration could manifest as either reduced or, less likely, enhanced binding, thereby modulating the cellular response to these toxins. The table below summarizes the known interactions of bacterial toxins with GD1b, which provides a basis for inferring the potential impact of lactonization.

ToxinKnown Receptor(s)Binding SpecificityPotential Impact of GD1b Lactonization
Tetanus Neurotoxin Gangliosides of the G1b series (including GD1b and GT1b)High affinity for the terminal galactose and disialosyl moieties.Altered conformation of the disialosyl group is likely to affect toxin binding.
Botulinum Neurotoxin Various gangliosides including GD1a, GD1b, and GT1b, depending on the serotype.Specific interactions with the oligosaccharide chain.Changes in the carbohydrate structure are expected to modify binding affinity and specificity.

Structure-Activity Relationships in Molecular Binding

The conversion of ganglioside GD1b to its dilactone form is a prime example of how a subtle chemical modification can lead to significant changes in molecular conformation and, consequently, biological activity. This relationship between structure and activity is a central theme in molecular biology and pharmacology.

Nuclear Magnetic Resonance (NMR) and molecular dynamics studies have revealed profound conformational differences between GD1b and GD1b dilactone nih.gov. In GD1b, the oligosaccharide chain adopts a more flexible and extended conformation. In contrast, the formation of the lactone ring in GD1b dilactone introduces a significant conformational constraint. This constraint leads to a more rigid and folded structure of the carbohydrate headgroup nih.gov.

This structural alteration has significant implications for molecular recognition. The interaction between gangliosides and proteins is critically dependent on the three-dimensional presentation of the oligosaccharide chain nih.gov. The lactonization of GD1b can dramatically modify this presentation, thereby altering its ability to bind to its molecular partners nih.gov. For example, the formation of the lactone can mask or reveal specific binding epitopes, leading to a change in the binding affinity and specificity of interacting proteins.

One study investigating the immunosuppressive activity of various gangliosides found that partial alteration of the sialic acid through lactone formation reduces this activity embopress.org. This finding provides direct evidence for the structure-activity relationship of ganglioside lactonization, where the conformational change directly impacts a biological function. The equilibrium between the open (GD1b) and closed (GD1b dilactone) forms can be influenced by environmental factors such as pH, suggesting a potential mechanism for the dynamic regulation of ganglioside-mediated cellular processes nih.gov.

The table below outlines the key structural differences between GD1b and GD1b dilactone and their functional implications.

Structural FeatureGanglioside GD1bThis compoundFunctional Implication
Sialic Acid Residue Free carboxyl groupIntramolecular ester linkage (lactone)Neutralization of a negative charge and induction of conformational rigidity.
Oligosaccharide Conformation Flexible and extendedRigid and foldedAltered presentation of binding epitopes, affecting molecular recognition.
Biological Activity Established receptor for bacterial toxins; possesses immunosuppressive properties.Reduced immunosuppressive activity; predicted alteration in toxin binding.Lactonization acts as a molecular switch that can modulate the biological functions of the ganglioside.

Emerging Research Directions and Methodological Innovations

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are becoming indispensable tools for dissecting the complex molecular behavior of gangliosides like GD1b dilactone. These methods offer insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations have been instrumental in elucidating the three-dimensional structure and conformational flexibility of ganglioside GD1b and its dilactone form. A comparative study utilizing nuclear Overhauser effect (NOE) data in conjunction with restrained molecular mechanics and dynamics calculations has provided a detailed view of their conformations in a dimethylsulphoxide environment. nih.gov

These computational models have revealed significant conformational changes upon lactonization. For GD1b, the tetrasaccharide portion adopts a circular arrangement, creating a hydrophobic region in the center. In contrast, the formation of the dilactone ring in GD1b dilactone induces a notable alteration in the glycosidic torsion angles. nih.gov Specifically, the lactonization of the disialosyl residue leads to a significant variation in the φ and ψ torsional angles, which in turn moves the external Neu5Ac (N-acetylneuraminic acid) residue away from the external galactose. nih.gov

A key finding from these predictive models is the conformation of the lactone ring, which adopts a boat-like arrangement. nih.gov This detailed structural information is crucial for understanding how GD1b dilactone presents itself in biological membranes and interacts with other molecules.

The study of interactions between gangliosides and proteins is critical to understanding their roles in cellular signaling. In silico approaches, complemented by experimental techniques, are beginning to shed light on the specific protein partners of gangliosides like GD1b.

One powerful experimental method that informs in silico models is the use of photoactivatable and radioactive ganglioside derivatives. nih.gov For instance, a photoactivatable and radioactive derivative of GD1b has been synthesized to identify its interacting proteins within cell membranes. researchgate.net In studies with neuronal cells, cross-linking experiments using such derivatives have shown that specific proteins, such as the Src family kinases c-Src and Lyn, directly associate with GD1b. researchgate.net These kinases are anchored to the membrane via a myristoyl chain, suggesting that the interaction occurs within the lipid bilayer. researchgate.net Conversely, proteins that are not inserted into the hydrophobic core of the membrane, like Csk, are not photolabeled by the GD1b derivative. researchgate.net

These experimental findings provide valuable data for developing and validating in silico models of ganglioside-protein interactions. By understanding which proteins are in close proximity to GD1b and its dilactone form, researchers can construct more accurate computational models to explore the specific binding interfaces and the functional consequences of these interactions. For example, the observation that exogenously added GD1b and GD1b dilactone differentially modulate protein phosphorylation in rat brain membrane preparations underscores the importance of the lactone structure in mediating specific protein interactions and subsequent signaling events. nih.gov

Development of Advanced Probes and Standards for Ganglioside Research

Progress in understanding the cellular functions of ganglioside GD1b dilactone relies heavily on the availability of sophisticated tools for its detection and quantification. The development of specialized probes and analytical standards is a key area of ongoing research.

Fluorescently labeled gangliosides are invaluable for studying their distribution, trafficking, and dynamics in living cells. mdpi.com While the synthesis of a fluorescent analogue specifically for GD1b dilactone has not been extensively detailed in publicly available research, the general principles and techniques applied to other gangliosides, such as GM1, are highly relevant.

The synthesis of fluorescent ganglioside probes often involves attaching a fluorescent tag, such as a BODIPY (boron-dipyrromethene) dye, to the ganglioside molecule. caymanchem.com This can be achieved by modifying either the polar oligosaccharide headgroup or the nonpolar ceramide tail. mdpi.com Attaching the fluorophore to the ceramide portion can create an analogue that closely mimics the behavior of the natural ganglioside within the lipid membrane. caymanchem.com These probes offer desirable properties for live-cell imaging, including high quantum yields and photostability. caymanchem.com

The application of such fluorescently labeled gangliosides allows for real-time monitoring of their localization and interactions within cellular membranes at high resolution. caymanchem.com Similar synthetic strategies could be adapted to create fluorescently labeled GD1b dilactone, which would enable direct visualization of its dynamics and co-localization with other membrane components and proteins, providing crucial insights into its biological roles.

Accurate quantification of gangliosides, including GD1b dilactone, by mass spectrometry (MS) is essential for studying their expression levels in different tissues and disease states. This requires the use of appropriate internal standards to correct for variations in sample preparation and instrument response. mdpi.com

Researchers have addressed the need for reliable internal standards by synthesizing homologous series of major brain gangliosides, including GD1b, that bear non-natural fatty acids. nih.gov These modified gangliosides can be added to a sample at a known concentration and used as a reference for the quantification of their endogenous counterparts. nih.gov

Another approach is the use of stable isotope-labeled gangliosides as internal standards. For example, deuterated forms of gangliosides, such as GD3-d3, have been developed for this purpose. caymanchem.com These standards are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes, allowing them to be distinguished by the mass spectrometer. While a specific deuterated internal standard for GD1b dilactone is not commercially available, the synthesis of such a molecule is a logical next step and would greatly enhance the accuracy of its quantification in complex biological samples. The use of isotopically labeled GM1, where the terminal methyl group of the ceramide is replaced with a CD3 group, serves as a precedent for this approach. researchgate.net

Future Methodological Advancements in this compound Research

The field of ganglioside research is continually evolving, with new methodologies on the horizon that promise to further unravel the complexities of molecules like GD1b dilactone. Future advancements are likely to focus on enhancing the sensitivity and specificity of detection, improving structural elucidation, and enabling more sophisticated functional studies.

One of the most promising areas is the continued development of advanced mass spectrometry techniques. Methods such as Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry with Trapped Ion Mobility Spectrometry (MALDI TIMS IMS) are already enabling the separation and spatial mapping of ganglioside isomers, like GD1a and GD1b, directly in tissue sections. chemrxiv.orgnih.gov The application of such high-resolution imaging techniques to GD1b dilactone could provide unprecedented insights into its precise localization within different brain regions and cell types, and how its distribution changes in physiological and pathological conditions.

Furthermore, the development of novel fluorescent probes with improved photophysical properties will be crucial. "Turn-on" fluorescent probes, which exhibit fluorescence only upon binding to their target, could offer higher contrast imaging of GD1b dilactone with reduced background signal. acs.org The design of smaller, less intrusive fluorescent tags will also minimize potential perturbations to the natural behavior of the ganglioside.

In addition, advancements in chemical synthesis will facilitate the creation of a wider range of GD1b dilactone analogues. nih.gov This includes probes with different types of labels (e.g., radioactive, paramagnetic) for various applications, as well as structurally modified versions to probe the specific roles of different parts of the molecule in its biological activities.

Q & A

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing ganglioside GD1b dilactone in biological samples?

  • Methodological Answer : GD1b dilactone can be identified using nuclear magnetic resonance (NMR) spectroscopy, specifically nuclear Overhauser effect (NOE) experiments combined with molecular dynamics simulations to resolve its three-dimensional structure . Thin-layer chromatography (TLC) and mass spectrometry (MS), including MALDI-TOF or ESI-MS, are critical for distinguishing GD1b dilactone from its parent ganglioside (GD1b) based on molecular weight and migration patterns . Structural confirmation requires comparison with synthetic standards and validation via tandem MS fragmentation.

Q. How can researchers differentiate between GD1b and GD1b dilactone in experimental setups?

  • Methodological Answer : Analytical separation is achieved via reverse-phase HPLC coupled with MS detection, which resolves GD1b dilactone’s unique lactone ring structure. Acidic hydrolysis (e.g., 0.1 M HCl at 80°C for 1 hour) selectively cleaves the lactone bond, reverting GD1b dilactone to GD1b, which can be quantified using pre- and post-hydrolysis MS profiles . Immunostaining with anti-GD1b-lactone-specific antibodies (validated via ELISA) provides another layer of specificity in cellular studies .

Advanced Research Questions

Q. What experimental challenges arise in maintaining GD1b dilactone stability during in vitro studies, and how can they be mitigated?

  • Methodological Answer : GD1b dilactone’s pH-dependent equilibrium with GD1b necessitates strict control of buffer conditions (pH 7.0–7.4) and avoidance of proton pumps or ion exchangers that alter local acidity . Use of zwitterionic detergents (e.g., CHAPS) stabilizes ganglioside micelles, while real-time monitoring via surface plasmon resonance (SPR) tracks lactone integrity. For long-term storage, lyophilization in inert atmospheres preserves lactone stability .

Q. How do researchers resolve contradictions between enzymatic vs. non-enzymatic mechanisms of GD1b dilactone formation?

  • Methodological Answer : Conflicting hypotheses (e.g., enzymatic lactonization vs. acidic pH-driven esterification) can be tested using cerebellar granule cell cultures (which naturally produce GD1b dilactone) versus astrocytes (which do not) . Knockout models of putative enzymes (e.g., sialyltransferases) or pharmacological inhibition of proton pumps (e.g., bafilomycin A1) clarify mechanistic contributions. Time-course MS profiling after GD1b administration in vivo (e.g., rat brain injections) quantifies lactone conversion kinetics .

Q. What advanced techniques are recommended for studying GD1b dilactone’s role in cellular signaling pathways?

  • Methodological Answer : Förster resonance energy transfer (FRET) probes or fluorescence polarization assays measure GD1b dilactone’s interaction with membrane receptors (e.g., Siglecs). Phosphoproteomic analysis (e.g., LC-MS/MS) identifies downstream targets affected by GD1b dilactone’s inhibition of kinase activation, contrasting with GD1b’s stimulatory effects . Live-cell imaging with pH-sensitive dyes (e.g., BCECF-AM) correlates lactone formation with localized proton flux .

Guidance for Contradiction Analysis

  • Conflicting Data Example : Studies suggesting GD1b dilactone formation is enzyme-mediated vs. pH-dependent .
  • Resolution Strategy :
    • In vitro reconstitution : Test lactonization in purified enzyme systems (e.g., recombinant sialidases) under controlled pH.
    • In situ pH manipulation : Use optogenetic tools to modulate cellular pH and quantify lactone levels via LC-MS .
    • Comparative genomics : Identify conserved lactone-forming enzymes across species with varying brain pH profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.